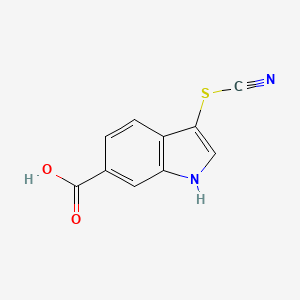
alpha,alpha',2,4,5,6-Hexachloro-m-xylene
Overview
Description
alpha,alpha',2,4,5,6-Hexachloro-m-xylene is a chlorinated aromatic compound with the molecular formula C8H4Cl6. It is known for its high degree of chlorination, which imparts unique chemical properties and reactivity. This compound is used in various industrial and research applications due to its distinctive chemical structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: alpha,alpha',2,4,5,6-Hexachloro-m-xylene can be synthesized through the chlorination of p-xylene. The process involves multiple steps of chlorination under controlled conditions to ensure the selective substitution of hydrogen atoms with chlorine atoms. The reaction typically requires the presence of a catalyst, such as ferric chloride, and is carried out at elevated temperatures to facilitate the chlorination process.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chlorination reactors where p-xylene is continuously fed and chlorinated. The reaction conditions, including temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity. The final product is then purified through distillation or recrystallization techniques to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions: alpha,alpha',2,4,5,6-Hexachloro-m-xylene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as hydroxyl, amino, or alkoxy groups.
Oxidation Reactions: It can be oxidized to form corresponding chlorinated benzoic acids or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form partially or fully dechlorinated products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and alcohols. These reactions are typically carried out in polar solvents under reflux conditions.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.
Major Products Formed:
Substitution Reactions: Products include various substituted benzene derivatives.
Oxidation Reactions: Products include chlorinated benzoic acids and other oxidized compounds.
Reduction Reactions: Products include partially or fully dechlorinated aromatic compounds.
Scientific Research Applications
alpha,alpha',2,4,5,6-Hexachloro-m-xylene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex chlorinated aromatic compounds. Its unique reactivity makes it valuable in studying substitution and oxidation reactions.
Biology: The compound is used in biochemical studies to understand the effects of chlorinated aromatic compounds on biological systems.
Medicine: Research is conducted to explore its potential as a pharmacophore in drug design and development.
Industry: It is used in the production of specialty chemicals, including agrochemicals and polymers.
Mechanism of Action
The mechanism of action of alpha,alpha',2,4,5,6-Hexachloro-m-xylene involves its interaction with various molecular targets. The compound’s high degree of chlorination allows it to form strong interactions with nucleophilic sites in biological molecules, leading to potential inhibitory effects on enzymes and other proteins. The pathways involved include covalent binding to nucleophilic amino acid residues and disruption of normal cellular functions.
Comparison with Similar Compounds
- 1,2,4,5-Tetrachloro-3,6-bis(chloromethyl)benzene
- 1,2,3,4-Tetrachloro-5,6-bis(chloromethyl)benzene
- 2,4-Bis(chloromethyl)-1,3,5-trimethylbenzene
Comparison: alpha,alpha',2,4,5,6-Hexachloro-m-xylene is unique due to its specific substitution pattern, which influences its reactivity and applications. Compared to its analogs, it may exhibit different reactivity in substitution and oxidation reactions due to the positioning of chlorine atoms. This uniqueness makes it valuable for specific industrial and research applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
1,2,3,5-tetrachloro-4,6-bis(chloromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl6/c9-1-3-5(11)4(2-10)7(13)8(14)6(3)12/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDNRGDROSRCQRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=C(C(=C(C(=C1Cl)Cl)Cl)CCl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00150352 | |
| Record name | 1,2,3,5-Tetrachloro-4,6-bis(chloromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00150352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1133-57-9 | |
| Record name | 1,2,3,5-Tetrachloro-4,6-bis(chloromethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1133-57-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,3,5-Tetrachloro-4,6-bis(chloromethyl)benzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001133579 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1133-57-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139126 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2,3,5-Tetrachloro-4,6-bis(chloromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00150352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,5-tetrachloro-4,6-bis(chloromethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.163 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


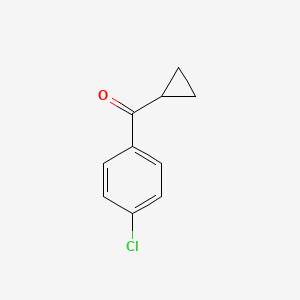

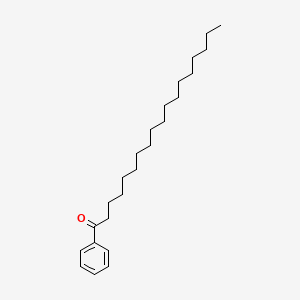
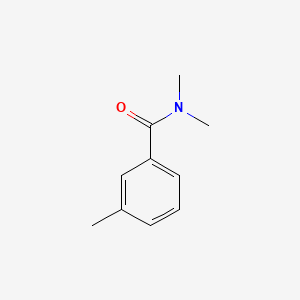

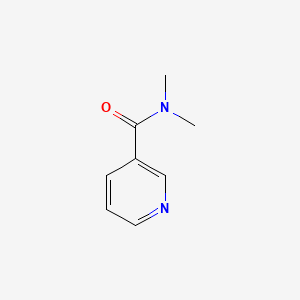
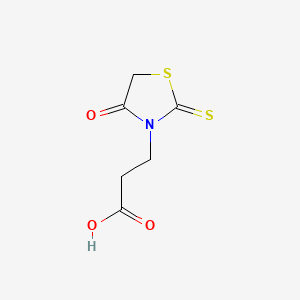
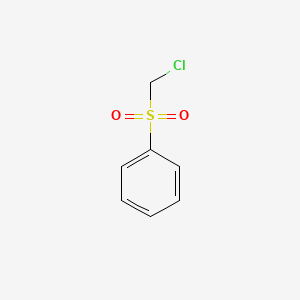

![2-(2-Methoxyphenyl)-1-[2-(2-methoxyphenyl)-4,5-diphenylimidazol-2-yl]-4,5-diphenylimidazole](/img/structure/B1346829.png)


![3-[1-(tert-Butoxycarbonyl)indol-3-yl]butanoic acid](/img/structure/B1346841.png)
